(5E)-1-acetyl-5-(2H-chromen-3-ylmethylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene moiety linked to an imidazolidinone ring, which is further functionalized with acetyl and sulfanylidene groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromene derivative, which is then subjected to a series of condensation reactions with appropriate imidazolidinone precursors The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or chromene moieties, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
Medically, (5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound is explored for its potential use in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as advanced coatings or catalysts.
Mechanism of Action
The mechanism of action of (5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with various molecular targets. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a thiol group instead of sulfanylidene.
(5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-OXOIMIDAZOLIDIN-4-ONE: Contains an oxo group instead of sulfanylidene.
(5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-IMIDAZOLIDIN-4-ONE: Lacks the sulfanylidene group.
Uniqueness
What sets (5E)-1-ACETYL-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the sulfanylidene group, in particular, allows for unique interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C15H12N2O3S |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
(5E)-1-acetyl-5-(2H-chromen-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c1-9(18)17-12(14(19)16-15(17)21)7-10-6-11-4-2-3-5-13(11)20-8-10/h2-7H,8H2,1H3,(H,16,19,21)/b12-7+ |
InChI Key |
MDGOCPXCZOAVLP-KPKJPENVSA-N |
Isomeric SMILES |
CC(=O)N1/C(=C/C2=CC3=CC=CC=C3OC2)/C(=O)NC1=S |
Canonical SMILES |
CC(=O)N1C(=CC2=CC3=CC=CC=C3OC2)C(=O)NC1=S |
Origin of Product |
United States |
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